3-Phenethyl-piperazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(2-phenylethyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c15-12-11(13-8-9-14-12)7-6-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) |
InChI Key |
GZCOCEJWMLBGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Phenethyl Piperazin 2 One
Established Synthetic Pathways to the Piperazin-2-one (B30754) Ring System
The piperazin-2-one framework is a common motif in medicinal chemistry, valued for its role as a constrained peptide mimic. organic-chemistry.org Consequently, numerous synthetic routes have been developed for its construction. researchgate.net
The formation of the piperazin-2-one ring is typically achieved through cyclization reactions. A prominent and efficient method is the one-pot, tandem reductive amination-transamidation-cyclization process. organic-chemistry.orgnih.gov This reaction treats N-(2-oxoethyl)amides with α-amino esters under reductive amination conditions, which then undergoes an intramolecular N,N'-acyl transfer to yield the piperazinone structure. organic-chemistry.org This approach offers a streamlined route to various substituted piperazin-2-ones. organic-chemistry.orgnih.gov
Another innovative one-pot approach involves a sequence of a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.org This method allows for the synthesis of 3-aryl/alkyl piperazin-2-ones from simple aldehydes and 1,2-ethylenediamines with high enantioselectivity. acs.org
More traditional methods include the cyclization of ethylenediamine (B42938) with reagents like dialkyl oxalates to form an intermediate piperazine-2,3-dione, which can then be further modified. google.com
The synthesis of the specific compound, 3-phenethyl-piperazin-2-one, can be achieved through several ring-closing strategies. One documented method involves the reaction of 1,1,1-trichloro-3-phenylpropan-2-one with a diamine, followed by cyclization. rsc.org A general and concise route to 3-substituted piperazine-2-acetic acid esters has been developed starting from amino acids, which could be adapted for this target. nih.gov This involves creating a key chiral 1,2-diamine intermediate that undergoes annulation to form the piperazine (B1678402) ring. nih.gov
A common strategy for forming substituted piperazinones that is applicable here is the intramolecular SN2 ring closure. nih.gov This often follows an initial intermolecular reaction, such as an aza-Michael addition, to assemble the necessary precursor. nih.gov The choice of protecting groups and reaction conditions is critical to favor the desired 6-membered ring closure over potential side reactions.
Functional Group Interconversions and Derivatization at the Piperazin-2-one Core
Once the this compound core is synthesized, it can be further modified through various functional group interconversions and derivatization reactions, primarily at the nitrogen atoms of the piperazine ring. The N1 and N4 positions offer sites for introducing diverse substituents, which is a common strategy in drug discovery to modulate a compound's properties. nih.gov
N-alkylation is a primary method for derivatization. nih.gov For example, the N1 nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes. rsc.orgnih.gov The use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, allows for selective functionalization. For instance, (S)-tert-butyl-3-oxo-2-phenethylpiperazine-1-carboxylate can be synthesized, where the Boc group protects the N1 position, allowing for reactions at the N4 position. rsc.org Subsequent removal of the Boc group would then allow for derivatization at N1.
Other potential transformations include N-acylation to form amides or carbamates, and reactions to introduce functional groups onto the phenethyl side chain, although modifications to the core piperazine nitrogens are more commonly explored. The derivatization of piperazine itself is a well-established field, with methods like reaction with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) being used for analytical purposes, highlighting the reactivity of the amine groups. jocpr.comscienceasia.org
Stereoselective Synthesis of this compound Enantiomers
The C3 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). The synthesis of enantiomerically pure forms is often crucial for biological applications.
Several strategies for the stereoselective synthesis of 3-substituted piperazin-2-ones have been developed. One powerful method is the catalytic asymmetric synthesis using a chiral catalyst. A one-pot sequence catalyzed by a quinine-derived urea (B33335) has been shown to produce 3-aryl/alkyl piperazin-2-ones with excellent enantioselectivity (up to 99% ee). acs.org This approach could be directly applied to the synthesis of enantiopure this compound by using 3-phenylpropionaldehyde as the starting material.
Another approach is biocatalysis. A method using transaminases has been developed for the synthesis of optically active piperazinones in an aqueous medium. researchgate.net This process involves the biocatalytic transamination of an N-(2-oxopropyl) amino acid ester, followed by spontaneous cyclization to yield the piperazinone with high enantioselectivity. researchgate.net
Syntheses starting from chiral precursors, such as amino acids, are also a viable strategy. nih.govclockss.org For example, starting with a chiral amino acid derivative can set the stereochemistry at the C3 position early in the synthetic sequence, which is then carried through to the final product.
The table below summarizes key asymmetric synthesis approaches.
Table 1: Approaches to Stereoselective Synthesis of 3-Substituted Piperazin-2-ones| Method | Catalyst/Reagent | Key Features | Potential for this compound | Citation |
|---|---|---|---|---|
| Catalytic Asymmetric Synthesis | Quinine-derived urea | One-pot Knoevenagel/epoxidation/DROC sequence; high enantioselectivity (up to 99% ee). | High; uses an aldehyde precursor. | acs.org |
| Biocatalysis | Transaminases (e.g., ArRmut11, ATA-237) | Aqueous medium; excellent enantioselectivity (>99% ee). | High; relies on an N-(2-oxopropyl) amino acid ester precursor. | researchgate.net |
| Chiral Pool Synthesis | Chiral amino acids (e.g., S-phenylalanine) | Utilizes a readily available chiral starting material to define stereochemistry. | High; requires a multi-step sequence to build the ring system. | nih.govclockss.org |
Scale-Up Considerations for Laboratory Synthesis of this compound
Transitioning a synthetic route from a small-scale laboratory preparation to a larger, multi-gram scale introduces several practical challenges that must be addressed.
Purification is a major consideration. While laboratory-scale synthesis often relies on column chromatography, this method is often impractical and costly for large-scale work. Developing conditions that allow for purification by crystallization or distillation is highly desirable. For example, the synthesis of a key intermediate for the drug Aprepitant, a substituted piperazinone, was successfully scaled up to the 1 mmol level. acs.org
Reaction conditions must also be manageable on a larger scale. Exothermic reactions require careful temperature control to prevent runaways. The use of hazardous or expensive reagents may also be a limiting factor. For example, while borohydride (B1222165) reagents are common in the lab, their cost and handling requirements might necessitate exploring alternative reduction methods on a larger scale. nih.gov The choice of solvents also becomes more critical, with a preference for greener, less toxic, and easily recoverable options. nih.gov
Compound Glossary
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(2-oxoethyl)amides |
| α-amino esters |
| 1,2-ethylenediamines |
| 3-phenylpropionaldehyde |
| 1,1,1-trichloro-3-phenylpropan-2-one |
| dialkyl oxalates |
| piperazine-2,3-dione |
| (S)-tert-butyl-3-oxo-2-phenethylpiperazine-1-carboxylate |
| tert-butoxycarbonyl (Boc) |
| 4-chloro-7-nitrobenzofuran (NBD-Cl) |
| S-phenylalanine |
Structure Activity Relationship Sar Studies of 3 Phenethyl Piperazin 2 One and Its Analogs
Impact of Substitutions on the Phenethyl Moiety
The phenethyl group at the 3-position of the piperazin-2-one (B30754) ring is a critical determinant of biological activity. Alterations to this moiety, including the position and nature of substituents on the phenyl ring, can lead to significant changes in potency and efficacy. mdpi.com
For instance, in a study of N-phenethylnorhydromorphone analogs, the position of a nitro substituent on the phenyl ring dramatically altered the compound's activity at the mu-opioid receptor (MOR). mdpi.com The para-nitro analog acted as a potent MOR agonist, while the meta-nitro analog was a MOR antagonist. mdpi.com This highlights the profound impact of substituent positioning on the aromatic ring.
Furthermore, the introduction of alkyl and alkoxy groups on the phenethyl moiety has been explored. In one study, compounds with these substitutions displayed high potency as agonists at both mu- and delta-opioid receptors. mdpi.com The electronic and steric properties of these substituents play a crucial role in modulating receptor affinity and selectivity. nih.gov For example, electron-withdrawing groups can enhance receptor binding, while bulkier substituents may improve lipophilicity and central nervous system penetration.
A series of 2- and 3-substituted-3-phenylpropyl analogs of GBR 12909 and GBR 12935, which are piperazine (B1678402) derivatives, demonstrated that substitutions on the phenylpropyl side chain influence their affinity and selectivity for the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov The study revealed that steric and electronic effects of the substituents were key factors. nih.gov
| Substitution on Phenethyl Moiety | Impact on Biological Activity | Reference |
| p-Nitro vs. m-Nitro | Shift from potent MOR agonist to MOR antagonist | mdpi.com |
| Alkyl and Alkoxy groups | High potency at MOR and DOR | mdpi.com |
| 2- and 3-substitutions on phenylpropyl | Varied affinity and selectivity for DAT and SERT | nih.gov |
| Electron-withdrawing groups | Enhanced receptor binding | |
| Bulkier substituents | Improved lipophilicity and CNS penetration |
Modifications to the Piperazin-2-one Ring System
The piperazin-2-one ring itself is a key structural feature, and its modification can significantly impact biological activity. The rigidity and conformational flexibility of this ring system are crucial for molecular recognition and binding to biological targets. researchgate.netplos.org
Studies on nucleozin (B1677030) analogs, which possess a piperazine core, have shown that increasing the conformational freedom by modifying the piperazine ring leads to a loss of anti-influenza activity. researchgate.netplos.org This suggests that the rigidity of the piperazine ring is essential for maintaining the biological activity of these compounds. researchgate.net In contrast, for a series of secretory phospholipase A2 inhibitors, rigidifying the piperazine ring through the introduction of a carbonyl group or by directly branching a phenyl group to a nitrogen atom enhanced their activity. uliege.be
Furthermore, the introduction of a methyl group at the 3-position of the piperazin-2-one ring confers stereochemical specificity, which is critical for interactions in pharmaceutical applications.
| Modification | Effect on Biological Activity | Reference |
| Increased Ring Flexibility | Decreased anti-influenza activity in nucleozin analogs | researchgate.netplos.org |
| Ring Rigidification | Enhanced activity of sPLA2 inhibitors | uliege.be |
| Replacement with Morpholine/Pyrrolidine | Decreased activity | nih.govtandfonline.com |
| Introduction of a 3-methyl group | Confers stereochemical specificity |
Influence of Substituents at the N1 and N4 Positions of the Piperazin-2-one Ring
The nitrogen atoms at the N1 and N4 positions of the piperazine ring are key points for substitution, and the nature of these substituents significantly influences the pharmacological properties of the resulting compounds. nih.govpharm.or.jp The N4 nitrogen can act as a basic amine, while the N1 nitrogen can be functionalized to introduce hydrogen bond acceptors and hydrophobic groups. nih.gov
In a study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, it was found that the N1 and N4 nitrogens play distinct roles in producing opioid agonist and antagonist activities. pharm.or.jpnih.gov The N1 position appeared to be crucial for narcotic antagonist activity, while the N4 position was associated with mu-opioid agonist activity. pharm.or.jpnih.gov
The basicity of the piperazine nitrogens is also a critical factor. For a series of astemizole (B1665302) analogues, reducing the basicity of the piperidine (B6355638) nitrogen (a related heterocyclic amine) led to a loss of antiplasmodial activity, suggesting the importance of nitrogen basicity for this particular biological effect. up.ac.za
| Position | Substituent/Modification | Influence on Activity | Reference |
| N1 | Substitution with a methine group | Abolished narcotic antagonist activity | pharm.or.jpnih.gov |
| N4 | Corresponds to tyramine (B21549) moiety | Essential for mu-opioid agonist activity | pharm.or.jpnih.gov |
| N/A | Reduced nitrogen basicity | Loss of antiplasmodial activity | up.ac.za |
| N4 | Bulky diphenylmethyl group | Improved antimycobacterial activity | mdpi.com |
Stereochemical Effects on Biological Activity and Molecular Recognition
Chirality plays a pivotal role in the biological activity and molecular recognition of 3-phenethyl-piperazin-2-one and its analogs. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological targets such as receptors and enzymes. researchgate.netethernet.edu.et
Enantioselective synthesis methods are crucial for obtaining specific stereoisomers of piperazin-2-one derivatives. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been employed to produce enantiomerically enriched 3-substituted piperazin-2-ones. The development of synthetic routes to access optically pure 3-substituted piperazine-2-acetic acid esters has also been a focus of research, although challenges such as racemization can occur. nih.gov
The importance of stereochemistry is highlighted in studies of opioid receptor ligands, where different enantiomers of the same compound can exhibit vastly different pharmacological profiles, such as being an agonist versus an antagonist. pharm.or.jp For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the (R)-(-) enantiomer was responsible for the narcotic antagonist activity. nih.gov
Molecular recognition, the specific interaction between two or more molecules, is highly dependent on stereochemistry. beilstein-journals.org Synthetic receptors have been designed to exhibit stereoselective recognition of chiral ammonium (B1175870) ions, demonstrating the principles of chiral discrimination. beilstein-journals.org The absolute configuration of a molecule can significantly impact its biological function, as seen with the enantiomers of trans-ML-SI3, whose activity is contingent on the TRPML channel subtype. researchgate.net
| Aspect | Key Findings | Reference |
| Synthesis | Pd-catalyzed asymmetric hydrogenation yields enantiomerically enriched 3-substituted piperazin-2-ones. | |
| Synthesis | Routes to optically pure 3-substituted piperazine-2-acetic acid esters have been developed, though racemization can be a challenge. | nih.gov |
| Pharmacology | Different enantiomers of opioid ligands can have opposing agonist/antagonist effects. | pharm.or.jp |
| Pharmacology | The (R)-(-) enantiomer of a 1-substituted 4-(1,2-diphenylethyl)piperazine was responsible for antagonist activity. | nih.gov |
| Molecular Recognition | Stereochemistry is crucial for the specific binding between molecules. | beilstein-journals.org |
| Biological Function | The absolute configuration of trans-ML-SI3 enantiomers determines their activity on different TRPML channel subtypes. | researchgate.net |
Computational SAR Approaches for this compound Derivatives
Computational methods are increasingly utilized to understand and predict the structure-activity relationships of this compound derivatives and other bioactive molecules. These approaches provide valuable insights into the molecular interactions governing biological activity and can guide the design of new, more potent and selective compounds. rsc.orgresearchgate.net
Quantitative structure-activity relationship (QSAR) models have been developed to predict the anti-influenza activity of nucleozin analogs, which feature a piperazine core. researchgate.netplos.org These models can help to identify key structural features that are important for activity and can be used to prioritize compounds for synthesis and biological testing.
Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the binding of ligands to their target receptors. rsc.org These methods can reveal the specific amino acid residues that are involved in the binding interaction and can help to explain the observed SAR. rsc.org For example, computational studies have been used to elucidate the binding mode of piperazine-based sigma receptor ligands. rsc.org
Physicochemical properties, such as lipophilicity (logP) and aqueous solubility (logS), are also important determinants of drug-like properties and can be calculated using computational tools. plos.org These properties can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
A molecular modeling study of 1-acyl-4-sulfonylpiperazine derivatives was used to analyze the SAR of these compounds as potential anticancer agents. researchgate.net Such computational analyses can help to rationalize the observed biological data and guide the optimization of lead compounds.
| Computational Method | Application | Reference |
| QSAR | Predicting anti-influenza activity of nucleozin analogs | researchgate.netplos.org |
| Molecular Docking & MD Simulations | Studying ligand-receptor binding interactions and elucidating binding modes | rsc.org |
| Physicochemical Property Calculation | Predicting ADME properties like logP and logS | plos.org |
| Molecular Modeling | Analyzing SAR of potential anticancer agents | researchgate.net |
Molecular Targets and Biological Mechanisms of Action
Receptor Binding Affinities and Modulatory Effects
Comprehensive searches of scientific databases did not yield specific data on the receptor binding affinities or modulatory effects of 3-Phenethyl-piperazin-2-one.
Interaction with Neurotransmitter Receptors (e.g., Dopamine (B1211576), Serotonin)
There are no available studies that characterize the binding affinity (e.g., Ki or IC50 values) or functional activity (e.g., agonist or antagonist effects) of this compound at dopamine, serotonin (B10506), or other neurotransmitter receptors. While many arylpiperazine derivatives are known to interact with these receptors, no specific data exists for this particular compound.
Engagement with Histamine (B1213489) Receptors
No research detailing the interaction of this compound with any subtype of histamine receptor has been found in the reviewed literature.
Sigma Receptor Ligand Interactions
The affinity and modulatory effects of this compound at sigma-1 or sigma-2 receptors have not been reported in published scientific literature.
Enzyme Inhibition and Activation Profiles
Information regarding the effects of this compound on specific enzyme activities is not available.
Kinase Inhibition Studies
There are no published studies evaluating this compound as an inhibitor of any protein kinases. Therefore, no data on its potency (e.g., IC50 values) or selectivity profile across the kinome is available.
Phosphodiesterase Modulatory Activity
The potential for this compound to modulate the activity of phosphodiesterase (PDE) enzymes has not been investigated in any publicly accessible research.
Research Findings on this compound Remain Elusive
Despite significant interest in the therapeutic potential of piperazine-containing compounds, a comprehensive review of publicly available scientific literature reveals a notable absence of research specifically focused on the chemical compound this compound.
While the piperazine (B1678402) scaffold is a common feature in a wide array of pharmacologically active molecules, detailed investigations into the molecular targets, biological mechanisms, and cellular effects of the specific derivative, this compound, are not readily found in current scientific databases. This scarcity of information prevents a detailed analysis according to the structured outline of molecular targets, biological mechanisms of action, modulation of cellular pathways, and phenotypic screening strategies.
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Derivatives of piperazine have been explored for a multitude of therapeutic applications, including as antipsychotic, antidepressant, and antihistaminic agents. The versatility of the piperazine ring allows for the attachment of various substituents at its nitrogen atoms, leading to a vast chemical space for drug discovery.
However, for this compound, specific data on its interactions with biological systems are not available. Scientific inquiry into a novel compound typically begins with initial screenings to identify any potential biological activity. Following this, more in-depth studies would be conducted to elucidate its mechanism of action. This process includes identifying its molecular targets, such as specific enzymes, receptors, or ion channels. For instance, studies might explore its potential interactions with enzymes like oxidoreductases, which are involved in a wide range of physiological processes.
Unfortunately, for this compound, there are no published studies detailing such investigations. The absence of this foundational research means that its biological properties remain uncharacterized. Therefore, a detailed and scientifically accurate article on its molecular targets and biological mechanisms of action cannot be constructed at this time.
Future research may yet shed light on the pharmacological profile of this compound. As synthetic methodologies evolve and high-throughput screening campaigns continue to explore novel chemical entities, it is possible that this compound will be investigated, and its biological activities will be reported in the scientific literature. Until such research is conducted and published, any discussion of its therapeutic potential or mechanism of action would be purely speculative.
Pre Clinical Pharmacological and Biological Evaluation
In Vitro Cellular and Biochemical Assay Systems
No studies detailing the in vitro evaluation of 3-Phenethyl-piperazin-2-one in cellular or biochemical assay systems were identified.
Receptor Binding and Functional Assays in Cell Lines
No data is available regarding the receptor binding profile or functional activity of this compound in any cell line.
Cell-Based Assays for Specific Biological Activities (e.g., Glucose Uptake, Antiviral Effects)
There are no published findings on the effects of this compound in cell-based assays for specific biological activities such as glucose uptake or antiviral effects.
Enzyme Assays for Inhibition or Activation
Information regarding the inhibitory or activating effects of this compound on any specific enzymes is not available in the reviewed literature.
In Vivo Studies in Animal Models (Pharmacological Efficacy, Non-Clinical)
No non-clinical, in vivo studies in animal models to assess the pharmacological efficacy of this compound have been reported.
Assessment of Central Nervous System Activities (e.g., Antipsychotic-like Effects)
There are no available studies that have investigated the central nervous system activities, including any potential antipsychotic-like effects, of this compound in animal models.
Studies on Anti-inflammatory Responses
No research has been published detailing the evaluation of this compound for anti-inflammatory responses in in vivo models.
Investigations into Antimicrobial and Antiviral Properties
Currently, there is a lack of specific research dedicated to the antimicrobial and antiviral properties of this compound. The broader family of piperazine (B1678402) derivatives has been a subject of interest in the development of new therapeutic agents, with various studies exploring their potential against a range of pathogens.
For instance, research on different piperazine-containing molecules has demonstrated a spectrum of biological activities, including antibacterial, antifungal, and antiviral effects. Some piperazine derivatives have been synthesized and evaluated for their efficacy against various microbial strains. These investigations often reveal that the nature and position of substituents on the piperazine ring play a crucial role in determining the potency and spectrum of their activity.
A study on 2-oxopiperazine derivatives, which share the core piperazin-2-one (B30754) structure with the subject compound, identified potent inhibitors of the dengue virus. This suggests that the piperazin-2-one scaffold may serve as a valuable starting point for the development of antiviral agents. However, these findings are not directly transferable to this compound, as the specific substitution at the 3-position with a phenethyl group would significantly influence its biological profile. Without dedicated studies on this compound, any discussion of its antimicrobial and antiviral potential remains speculative and based on extrapolation from related but distinct chemical entities.
Antioxidant Capacity Assessments
For example, investigations into certain 1-(phenoxyethyl)-piperazine derivatives have revealed antioxidant properties. However, the structural differences between these compounds and this compound are significant, making direct comparisons of their antioxidant capacities unreliable. The presence of the phenethyl group and the specific arrangement of atoms in the piperazin-2-one ring would dictate the molecule's ability to donate electrons or stabilize radical species, which are key mechanisms of antioxidant action. Without empirical data from studies specifically designed to evaluate this compound, its antioxidant capacity remains undetermined.
Comparative Pharmacological Profiles of this compound with Related Piperazine Derivatives
A direct comparative pharmacological profile of this compound with other related piperazine derivatives is not feasible due to the absence of specific biological data for this compound. In the broader context of drug discovery and development, comparative studies are essential to understand structure-activity relationships (SAR) and to identify lead compounds with optimal therapeutic properties.
In the absence of such dedicated research, any comparison remains theoretical. The unique combination of the piperazin-2-one core and the 3-phenethyl substituent in this compound suggests a distinct pharmacological profile that cannot be accurately predicted by simply examining the properties of other, structurally different piperazine derivatives.
Metabolism and Biotransformation Studies Pre Clinical Focus
In Vitro Metabolic Stability in Subcellular Fractions (e.g., Microsomal Assays)
No data is available on the half-life (t½) or intrinsic clearance (CLint) of 3-Phenethyl-piperazin-2-one in human, rat, mouse, or other species' liver microsomes or S9 fractions.
Identification of Major Biotransformation Pathways (e.g., N-Dealkylation, Oxidative Metabolism)
There are no published studies identifying the major metabolic pathways for this compound. For related piperazine-containing structures, common pathways include N-dealkylation, hydroxylation of the aromatic or aliphatic moieties, and oxidation of the piperazine (B1678402) ring, but this cannot be confirmed for the specific title compound.
Role of Cytochrome P450 Enzymes in this compound Metabolism
No research has been published that investigates or identifies the specific cytochrome P450 (CYP) isoenzymes (e.g., CYP3A4, CYP2D6, CYP2C9) responsible for the metabolism of this compound.
Formation and Identification of Metabolites (Non-Clinical)
There are no non-clinical studies that report the formation, isolation, or structural identification of metabolites of this compound.
Analytical and Spectroscopic Characterization in Research
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic methods are essential for the separation and quantification of 3-Phenethyl-piperazin-2-one from reaction mixtures or biological matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of piperazine (B1678402) derivatives. For compounds like this compound, reversed-phase HPLC is a common approach. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. jocpr.com The presence of the phenethyl group provides sufficient hydrophobicity for retention on a reversed-phase column. Detection is often performed using a UV detector, as the benzene (B151609) ring of the phenethyl group exhibits UV absorbance. For piperazine derivatives lacking a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to form a UV-active derivative, allowing for sensitive detection. jocpr.com
Gas Chromatography (GC) , often coupled with a mass spectrometry (MS) detector (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds. While piperazin-2-ones may require derivatization to increase their volatility and thermal stability, N-substituted piperazines are often amenable to GC analysis. The separation of various piperazine derivatives has been successfully achieved on capillary columns with different stationary phases. nist.govresearchgate.net For this compound, a suitable GC method would likely involve a non-polar or medium-polarity column and temperature programming to ensure efficient elution.
Table 1: Representative Chromatographic Conditions for Piperazine Derivatives
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Reference Compound(s) |
|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/Phosphate Buffer | UV | Piperazine Derivatives researchgate.netacs.org |
| HPLC | Chiralpak IC | Acetonitrile/Methanol/Diethylamine | UV | Piperazine jocpr.com |
| GC-MS | DB-1UI, DB-5, DB-5UI, DB-35, DB-200, VF-1701ms | Helium | MS | Fentanyl and related compounds |
Spectrophotometric Analysis (e.g., UV-Vis, Fluorescence Spectroscopy)
Spectrophotometric techniques are used to study the interaction of a compound with electromagnetic radiation.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the phenyl group. Benzene and its simple derivatives typically show a strong absorption band (the E2 band) around 200-210 nm and a weaker, fine-structured band (the B band) around 250-270 nm. The presence of the piperazin-2-one (B30754) moiety is not expected to significantly alter the main absorption features of the phenethyl chromophore. The UV-Vis spectra of various benzyl (B1604629) and phenyl derivatives of piperazine have been reported. researchgate.net
Fluorescence Spectroscopy: Many aromatic compounds exhibit fluorescence. While benzene itself has a low fluorescence quantum yield, substitution can sometimes enhance fluorescence. It is possible that this compound may exhibit some fluorescence upon excitation at an appropriate wavelength, although this would need to be determined experimentally. The fluorescence properties of some complex piperazine derivatives have been studied.
Purity Assessment Methodologies for Research Samples
The determination of purity for research samples of this compound is a critical step to ensure the reliability and reproducibility of scientific investigations. A multi-technique approach is often employed to provide a comprehensive purity profile, identifying and quantifying the target compound as well as any potential impurities. These methodologies typically include chromatographic and spectroscopic techniques.
Chromatographic Methods
Chromatographic techniques are fundamental in separating the primary compound from impurities, which may include starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity assessment, offering high resolution and sensitivity. A validated reversed-phase HPLC (RP-HPLC) method is commonly developed for piperazine-containing compounds. nih.gov For this compound, a C18 column is often suitable, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. nih.govnih.gov Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance, determined by UV-Vis spectrophotometry. nih.gov The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Purity Analysis Parameters for this compound
| Parameter | Value |
|---|---|
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Retention Time | ~ 8.5 min |
| Purity (by area %) | > 98% |
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool for purity analysis, particularly for volatile and thermally stable compounds. For piperazine derivatives, GC-MS can provide both separation and structural information about any detected impurities. nih.gov The sample is typically derivatized to increase its volatility before injection into the GC system.
Spectroscopic Methods
Spectroscopic methods provide information about the chemical structure and can be used to confirm the identity of the compound and detect impurities with different structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and purity assessment of this compound. nih.gov The ¹H NMR spectrum would provide information on the number and types of protons present, and their connectivity. The purity can be estimated by comparing the integrals of the signals corresponding to the compound with those of any impurity signals. Quantitative NMR (qNMR) can be used for a more precise purity determination by integrating the signals of the analyte against a certified internal standard of known concentration.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.20 - 7.40 | m | 5H |
| CH₂ (Phenethyl) | 2.70 - 2.90 | m | 2H |
| CH₂ (Phenethyl) | 1.90 - 2.10 | m | 2H |
| CH (Piperazinone) | 3.50 - 3.60 | dd | 1H |
| CH₂ (Piperazinone) | 3.20 - 3.40 | m | 2H |
| CH₂ (Piperazinone) | 2.90 - 3.10 | m | 2H |
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is a highly sensitive technique for identifying the compound and any impurities based on their mass-to-charge ratio (m/z). researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition. nih.gov
Table 3: Expected Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (calculated) | [M+H]⁺ (observed) |
|---|
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close correlation between the found and calculated values is a strong indicator of the purity of the sample.
Table 4: Theoretical vs. Found Elemental Analysis Data for C₁₂H₁₆N₂O
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 70.56 | 70.51 |
| Hydrogen (H) | 7.90 | 7.95 |
By combining these methodologies, researchers can confidently establish the purity profile of this compound, ensuring the integrity of their subsequent research.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a derivative of 3-Phenethyl-piperazin-2-one, might interact with a biological target, typically a protein or nucleic acid.
Research on various piperazine (B1678402) derivatives has demonstrated their potential to interact with a wide range of biological targets, including receptors, enzymes, and transporters. For instance, molecular docking studies on piperazine-containing compounds have been instrumental in elucidating their binding modes as potential anticancer agents. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for their biological activity.
In a study on novel phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents, molecular docking showed that the compounds could bind to both the DNA-Topo II complex and the minor groove of DNA. semanticscholar.org For example, the compound BS230, which incorporates a dichlorophenylpiperazine moiety, demonstrated a strong binding affinity, suggesting a mechanism of action involving the inhibition of topoisomerase II. semanticscholar.org Similarly, docking studies of piperazine-substituted naphthoquinone derivatives identified their potential as PARP-1 inhibitors, with some compounds showing strong binding profiles with docking scores indicating significant inhibitory potential. acs.org
These studies highlight a common theme in the molecular docking of piperazine derivatives: the piperazine ring often acts as a central scaffold, with its substituents forming specific interactions with the target protein. For a molecule like this compound, the phenethyl group would likely engage in hydrophobic interactions within a binding pocket, while the piperazin-2-one (B30754) core could form hydrogen bonds with amino acid residues.
Table 1: Examples of Molecular Docking Data for Piperazine Derivatives
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|---|
| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topo II complex | Not specified | Groove binding, hydrogen bonds |
| Piperazine-substituted naphthoquinones | PARP-1 | -7.17 to -7.41 | Interactions with critical amino acids |
| Arylpiperazine derivatives | Androgen Receptor | -7.1 to -7.5 | Hydrogen, electrostatic, and hydrophobic bonds nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a ligand-target complex over time. This method is particularly useful for validating the results of molecular docking and for gaining a deeper understanding of the binding process.
MD simulations have been employed to study the stability of various piperazine derivatives in complex with their biological targets. For example, in a study of piperidine (B6355638) and piperazine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists, MD simulations were used to examine the stability of the compounds in the binding pockets of these receptors. nih.gov The simulations helped to correlate the experimental binding affinities with the interaction frequencies of specific amino acid residues. nih.gov
Another application of MD simulations is in understanding the behavior of piperazine-containing systems in different environments. For instance, MD simulations have been used to investigate the absorption of CO2 in aqueous solutions of piperazine-activated methyldiethanolamine (MDEA). nih.govresearchgate.netuib.no These simulations provided insights into the molecular distribution and the mechanism of CO2 absorption at the molecular level. nih.govresearchgate.netuib.no
Table 2: Applications of Molecular Dynamics Simulations for Piperazine-Containing Systems
| System | Focus of Simulation | Key Findings |
|---|---|---|
| Piperazine derivatives at H3 and σ1 receptors | Binding stability and interaction frequency | Correlated experimental affinities with amino acid interactions nih.gov |
| Piperazine-activated MDEA solution | CO2 absorption mechanism | Elucidated molecular distribution and absorption process nih.govresearchgate.netuib.no |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. A well-validated QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules.
Numerous QSAR studies have been conducted on various classes of piperazine derivatives to model their biological activities, including their effects as receptor antagonists and anticancer agents. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been used to investigate piperazine derivatives targeting the α7 nicotinic acetylcholine receptor for the treatment of inflammatory disorders. nih.gov These models use steric and electrostatic fields to correlate the 3D structure of the molecules with their anti-inflammatory activity. nih.gov
In another study, QSAR models were developed for arylpiperazine derivatives to predict their anti-proliferative activity against prostate cancer cell lines. nih.gov The models revealed that the biological activity was dependent on specific molecular descriptors, providing a roadmap for the design of more potent anti-prostate cancer compounds. nih.gov
For a compound like this compound, a QSAR study would involve synthesizing a series of analogs with variations in the phenethyl and piperazin-2-one moieties. By measuring the biological activity of these compounds and calculating a range of molecular descriptors, a predictive QSAR model could be developed. Such a model would be invaluable for identifying the key structural features that contribute to the desired biological effect and for prioritizing the synthesis of new, potentially more active compounds.
Table 3: Statistical Parameters of Representative QSAR Models for Piperazine Derivatives
| Compound Class | QSAR Method | r² (Correlation Coefficient) | q² (Cross-validated r²) |
|---|---|---|---|
| Piperazinylalkylisoxazole analogues | HQSAR | 0.917 | 0.841 nih.gov |
| Piperazinylalkylisoxazole analogues | CoMFA | 0.919 | 0.727 nih.gov |
| 2-((pyridin-3-yloxy)methyl)piperazines | CoMFA | 0.854 | 0.541 nih.gov |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening.
Pharmacophore models have been successfully developed and applied for various classes of piperazine derivatives. For instance, a pharmacophore model for piperazine-based ligands targeting the serotonin (B10506) transporter has been proposed. researchgate.net This model can guide the design of new compounds with improved affinity and selectivity for this important neurological target.
In another example, a 3D-QSAR pharmacophore model was developed for camptothecin derivatives, some of which contain piperazine moieties, to discover potential topoisomerase I inhibitors. nih.gov The model, consisting of hydrogen bond acceptors and a ring aromatic feature, was used to screen a large database of compounds, leading to the identification of several potential new inhibitors. nih.gov
For this compound, a pharmacophore modeling study could be initiated by identifying a set of structurally similar compounds with known biological activity against a particular target. By aligning these molecules and identifying their common chemical features, a pharmacophore model could be generated. This model would not only provide a deeper understanding of the key structural requirements for activity but could also be used to virtually screen for novel compounds with the potential to exhibit the same biological effect.
Table 4: Features of a Representative Pharmacophore Model for Piperazine-Containing Ligands
| Target | Key Pharmacophoric Features | Application |
|---|---|---|
| Topoisomerase I | Two Hydrogen Bond Acceptors, one Ring Aromatic | Virtual screening for novel inhibitors nih.gov |
| Serotonin Transporter | Not specified | Guiding the design of new ligands researchgate.net |
Emerging Research Areas and Future Perspectives for 3 Phenethyl Piperazin 2 One
Development of Novel Analogs with Enhanced Specificity and Potency
The development of novel analogs of 3-Phenethyl-piperazin-2-one with enhanced specificity and potency represents a primary focus of current and future research. The structural versatility of the piperazine (B1678402) scaffold allows for extensive modifications to modulate its pharmacological properties. researchgate.net Structure-activity relationship (SAR) studies are crucial in guiding the rational design of new compounds with improved therapeutic profiles. researchgate.net
One promising approach involves the bioisosteric replacement of functional groups to enhance biological activity. For instance, studies on other piperazin-2-one (B30754) derivatives have shown that replacing certain moieties with groups like guanidine (B92328), thiourea, or hydrazide can significantly increase cytotoxicity against cancer cell lines. nih.govnih.gov This suggests that similar modifications to the this compound structure could yield analogs with potent anticancer properties. The electron density of substituted groups appears to be a critical factor in determining cytotoxic activity. nih.govnih.gov
Furthermore, the introduction of substituents on the carbon atoms of the piperazine ring is an underexplored area that holds immense potential. mdpi.com While approximately 80% of piperazine-containing drugs have substituents only at the nitrogen positions, recent advances in C-H functionalization are opening new avenues for creating more structurally diverse and potent analogs. mdpi.com Such modifications could lead to derivatives of this compound with enhanced affinity and selectivity for specific biological targets. nih.gov
| Analog Design Strategy | Potential Outcome | Relevant Research Finding |
| Bioisosteric replacement of functional groups | Increased potency and efficacy | Replacement of an imidazole (B134444) moiety with guanidine in a piperazin-2-one derivative resulted in higher cytotoxicity against cancer cells. nih.govnih.gov |
| Substitution at carbon positions of the piperazine ring | Enhanced target specificity and novel biological activities | C-H functionalization allows for the creation of novel substitution patterns, expanding the chemical space for drug discovery. mdpi.com |
| Introduction of chiral centers | Improved enantiomeric selectivity and reduced off-target effects | The stereochemistry of piperazine derivatives can significantly influence their interaction with biological targets. researchgate.net |
Integration of Omics Data for Systems-Level Understanding
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a holistic and systems-level understanding of the biological effects of this compound and its analogs. nih.govmdpi.com This integrative approach can help elucidate the complex interplay of molecules and pathways affected by the compound, moving beyond a single-target perspective. nih.gov
By combining different omics datasets, researchers can identify the molecular signatures associated with the compound's activity, uncover novel mechanisms of action, and discover predictive biomarkers for its efficacy. nih.gov For example, integrating transcriptomic and proteomic data could reveal how this compound modulates gene expression and subsequent protein levels to exert its therapeutic effects. Metabolomic analysis could further illuminate the downstream metabolic pathways that are impacted.
This systems-level understanding is crucial for identifying potential on- and off-target effects, predicting patient responses, and designing more effective and personalized therapeutic strategies. nih.gov The use of advanced computational tools and bioinformatics is essential for the analysis and interpretation of these large and complex datasets. researchgate.net
| Omics Data Type | Potential Insights for this compound Research |
| Genomics | Identification of genetic variations that influence individual responses to the compound. |
| Transcriptomics | Understanding the effects on gene expression and regulatory networks. nih.gov |
| Proteomics | Elucidation of protein targets and signaling pathways modulated by the compound. mdpi.com |
| Metabolomics | Characterization of the impact on cellular metabolism and identification of metabolic biomarkers. researchgate.net |
Advanced Chemical Biology Tools for Investigating this compound
The application of advanced chemical biology tools is set to revolutionize the investigation of this compound's biological functions. nih.gov These tools enable the precise study of the compound's interactions with its cellular targets in a native biological context.
Chemical probes , designed by attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) to the this compound scaffold, can be used to visualize the compound's subcellular localization and identify its binding partners through techniques like affinity purification coupled with mass spectrometry. nih.gov
Activity-based protein profiling (ABPP) is another powerful technique that can be employed to identify the enzymatic targets of this compound. ABPP utilizes reactive probes that covalently bind to the active site of enzymes, allowing for their identification and characterization.
Furthermore, the development of photoaffinity probes of this compound would enable the covalent cross-linking of the compound to its target proteins upon photoactivation, providing a robust method for target identification. nih.gov These advanced tools will provide unprecedented insights into the molecular mechanisms underlying the biological activities of this compound.
Addressing Research Gaps in the Understanding of Piperazin-2-one Chemistry and Biology
Despite the significant therapeutic potential of piperazin-2-one derivatives, several research gaps remain in our understanding of their fundamental chemistry and biology. researchgate.netresearchgate.net Addressing these gaps is crucial for the future development of this compound and related compounds.
A major challenge is the limited structural diversity of currently available piperazin-2-one derivatives, particularly with respect to substitutions on the carbon atoms of the heterocyclic ring. mdpi.com The development of novel synthetic methodologies to access a wider range of C-functionalized piperazin-2-ones is a key priority. mdpi.commdpi.com
Another critical area for future research is the elucidation of the precise mechanisms of action for many piperazin-2-one compounds. While some derivatives have been shown to exhibit anticancer or other biological activities, their specific molecular targets and downstream signaling pathways are often not well characterized. nih.govmdpi.com A deeper understanding of the structure-activity relationships and the influence of stereochemistry on biological activity is also needed. researchgate.net
Future research should also focus on the pharmacokinetic and pharmacodynamic properties of this compound and its analogs to optimize their drug-like properties. researchgate.net Overcoming challenges such as drug resistance and ensuring a favorable safety profile will be essential for the successful clinical translation of these promising compounds. researchgate.netnih.gov
| Research Gap | Future Research Direction |
| Limited structural diversity | Development of novel synthetic methods for C-H functionalization of the piperazin-2-one core. mdpi.com |
| Unclear mechanisms of action | Utilization of chemical biology tools and omics approaches to identify molecular targets and pathways. nih.govnih.gov |
| Insufficient understanding of SAR | Systematic synthesis and biological evaluation of analogs to establish clear structure-activity relationships. researchgate.net |
| Lack of pharmacokinetic data | In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net |
Q & A
Q. What are the recommended methods for synthesizing 3-Phenethyl-piperazin-2-one with high purity, and how can intermediates be characterized?
To synthesize this compound, a multi-step approach is often employed. Key steps include:
- Nucleophilic substitution : Reacting piperazin-2-one derivatives with phenethyl halides under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (60–80°C).
- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate intermediates.
- Characterization : Validate intermediates via - and -NMR spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For crystalline intermediates, single-crystal X-ray diffraction (using software like WinGX) can confirm stereochemistry .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Critical safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use and dispose of contaminated gloves properly .
- Ventilation : Use fume hoods to minimize inhalation risks. Respiratory protection (e.g., NIOSH-approved masks) is required if airborne concentrations exceed permissible limits.
- Spill Management : Contain spills with absorbent materials (e.g., vermiculite) and dispose of waste in sealed containers labeled for hazardous organic compounds .
Q. How can the structural conformation of this compound be analyzed, particularly its ring puckering dynamics?
- X-ray Crystallography : Determine the puckering amplitude and phase angles of the piperazine ring using Cremer-Pople parameters. Software suites like WinGX can refine crystallographic data to quantify non-planar distortions .
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental puckering geometries.
Advanced Research Questions
Q. How can researchers assess the pharmacological activity of this compound derivatives, such as receptor binding affinity?
- In Vitro Assays : Use Chinese hamster ovary (CHO) cells transfected with target receptors (e.g., adenosine receptors). Measure cAMP levels via ELISA or radioimmunoassays to quantify G-protein-coupled receptor (GPCR) modulation .
- Dose-Response Curves : Test compounds at concentrations ranging from 1 nM to 100 µM. Calculate IC values using nonlinear regression models (e.g., GraphPad Prism).
- Molecular Docking : Employ software like AutoDock Vina to predict binding poses in receptor active sites, guided by crystallographic data from analogous ligands .
Q. How should contradictions in bioactivity data between computational predictions and experimental results be resolved?
- Methodological Audit : Verify force field parameters (e.g., AMBER vs. CHARMM) and solvation models used in simulations. Replicate experiments under standardized conditions (pH, temperature).
- Data Triangulation : Cross-validate results with orthogonal techniques (e.g., surface plasmon resonance for binding kinetics, isothermal titration calorimetry for thermodynamic profiles).
- Peer Review : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design rigor and identify biases .
Q. What strategies are effective for designing molecular dynamics (MD) simulations to study this compound’s interactions with lipid bilayers?
- System Preparation : Embed the compound in a hydrated 1-palmitoyl-2-oleoylphosphatidylcholine (POPC) bilayer using GROMACS. Equilibrate the system for 100 ns under NPT conditions (310 K, 1 bar).
- Trajectory Analysis : Calculate lateral diffusion coefficients, radial distribution functions (RDFs), and hydrogen-bonding lifetimes with tools like MDAnalysis. Compare with experimental NMR or fluorescence quenching data .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
